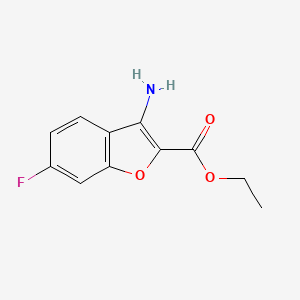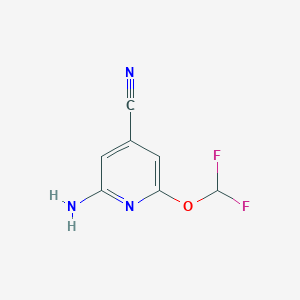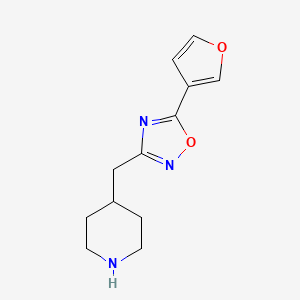
6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-((Tétrahydro-2H-pyran-3-yl)méthoxy)pyridin-3-amine implique généralement la réaction de dérivés de la pyridine avec du méthanol de tétrahydro-2H-pyran-3-yle dans des conditions spécifiques. Une méthode courante consiste à utiliser une base telle que l'hydrure de sodium (NaH) pour déprotoner l'alcool, suivie d'une substitution nucléophile sur le cycle pyridine . La réaction est généralement effectuée sous atmosphère inerte pour empêcher l'oxydation et d'autres réactions secondaires.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
La 6-((Tétrahydro-2H-pyran-3-yl)méthoxy)pyridin-3-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3), conduisant à la formation de N-oxydes de pyridine correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) pour produire des dérivés de pyridine réduits.
Réactifs et conditions courantes
Oxydation : KMnO4, CrO3, H2O2
Réduction : LiAlH4, NaBH4
Substitution : Halogènes (Cl2, Br2), bases (NaOH, KOH)
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes de pyridine, les dérivés de pyridine réduits et les composés de pyridine halogénés .
Applications De Recherche Scientifique
La 6-((Tétrahydro-2H-pyran-3-yl)méthoxy)pyridin-3-amine présente plusieurs applications en recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse de molécules organiques et d'hétérocycles plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée comme un composé précurseur potentiel pour le développement de médicaments en raison de sa structure et de sa réactivité uniques.
Industrie : Utilisée dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de la 6-((Tétrahydro-2H-pyran-3-yl)méthoxy)pyridin-3-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, elle peut inhiber certaines enzymes impliquées dans les voies métaboliques, exerçant ainsi ses effets antimicrobiens ou anticancéreux .
Mécanisme D'action
The mechanism of action of 6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-méthoxy-5-(tétrahydro-2H-pyran-2-yl)pyridin-3-amine
- Dérivés de 2H-pyran-3-ol
- 4-hydroxy-2-quinolones
Unicité
La 6-((Tétrahydro-2H-pyran-3-yl)méthoxy)pyridin-3-amine est unique en raison de son schéma de substitution spécifique sur le cycle pyridine, qui confère des propriétés chimiques et biologiques distinctes. Comparée à des composés similaires, elle peut présenter une réactivité et des activités biologiques différentes, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
6-(oxan-3-ylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O2/c12-10-3-4-11(13-6-10)15-8-9-2-1-5-14-7-9/h3-4,6,9H,1-2,5,7-8,12H2 |
Clé InChI |
UVXIURYZGPISOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)COC2=NC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)






![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11788891.png)


![2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788921.png)



